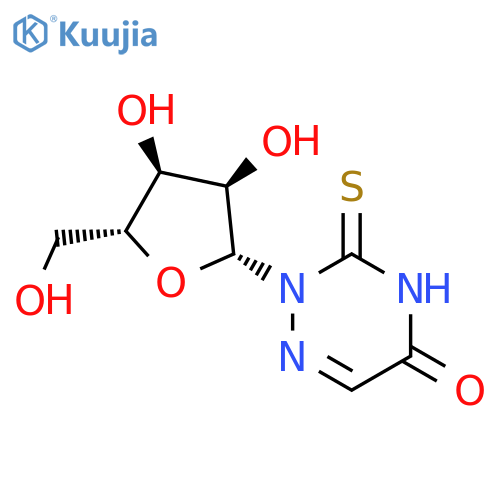Cas no 27089-56-1 (6-Aza-2-thiouridine)
6-Aza-2-thiouridineは、ピリミジンリボヌクレオシドの一種であり、RNA研究分野で重要な修飾核酸塩基です。その特異的な構造(チオウラシル環の6位窒素置換)により、従来のウリジン誘導体と比べて高い酵素安定性と特異的な塩基対形成能力を示します。主な利点として、(1) 核酸酵素による分解耐性の向上、(2) 熱力学的安定性の増加、(3) 標的RNAとの結合親和性の制御が可能といった特性が挙げられます。特にsiRNAやアンチセンスオリゴヌクレオチドの修飾に応用され、遺伝子発現制御研究において優れた性能を発揮します。

6-Aza-2-thiouridine structure
商品名:6-Aza-2-thiouridine
CAS番号:27089-56-1
MF:C8H11N3O5S
メガワット:261.255040407181
MDL:MFCD00006473
CID:257525
PubChem ID:2802520
6-Aza-2-thiouridine 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Triazin-5(2H)-one,3,4-dihydro-2-b-D-ribofuranosyl-3-thioxo-
- 2-THIO-6-AZAURIDINE
- 2-Thio-6-azauridin
- 6-aza-2-thiouridine
- 1-beta-D-Ribofuranosyl-2-thio-6-azauracil
- AS-71981
- 2-.beta.-D-Ribofuranosyl-3-thio-as-triazine-3,5(2H,4H)-dione
- SCHEMBL3516925
- CS-0097018
- 6-Aza-2-thio-D-uridine
- 2-[(2R, 3R, 4S, 5R)-3, 4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1, 2, 4-triazin-5-one
- (2,3,4,5-Tetrahydro)-3-thioxo-2-(beta-D-ribofuranosyl)-1,2,4-triazin-5-one
- EINECS 248-218-7
- 2-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- AKOS015898560
- 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3-thioxo-1,2,4-triazin-5-one
- A-D-ribofuranosyl-3-thioxo-
- 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazin-5-one
- 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one
- 27089-56-1
- as-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-3-thio-
- CHEMBL4783855
- Triazine dione der.
- 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-2-
- 2-beta-D-ribofuranosyl-3-thio-as-triazine 3,5(2H,4H)-dione
- NSC 146268
- 2-[(2R,3R,4S,5R)-3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-3-SULFANYLIDENE-4H-1,2,4-TRIAZIN-5-ONE
- as-Triazine-3,5(2H,4H)-dione, 2-.beta.-D-ribofuranosyl-3-thio-
- NSC-146268
- 6-Aza-2-thiouridine
-
- MDL: MFCD00006473
- インチ: InChI=1S/C8H11N3O5S/c12-2-3-5(14)6(15)7(16-3)11-8(17)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,17)/t3-,5-,6-,7-/m1/s1
- InChIKey: TVCBDTCUOVDLNZ-SHUUEZRQSA-N
- ほほえんだ: OC[C@H]1O[C@H]([C@@H]([C@@H]1O)O)N2C(NC(C=N2)=O)=S
計算された属性
- せいみつぶんしりょう: 261.04200
- どういたいしつりょう: 261.042
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -1.5
- トポロジー分子極性表面積: 115
じっけんとくせい
- 色と性状: 白から薄い黄色
- 密度みつど: 2.02±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 201-203 °C(lit.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.827
- ようかいど: 微溶性(3.7 g/l)(25ºC)、
- PSA: 152.69000
- LogP: -2.08760
- ようかいせい: 使用できません
6-Aza-2-thiouridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-220765A-1 g |
2-Thio-6-azauridine, |
27089-56-1 | ≥98% | 1g |
¥4,513.00 | 2023-07-11 | |
| TRC | A803358-50mg |
6-Aza-2-thiouridine |
27089-56-1 | 50mg |
$ 115.00 | 2022-01-12 | ||
| Alichem | A159002726-1g |
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-2-beta-D-ribofuranosyl-3-thioxo- |
27089-56-1 | 97% | 1g |
$828.20 | 2023-09-02 | |
| eNovation Chemicals LLC | D123252-100mg |
2-THIO-6-AZAURIDINE |
27089-56-1 | 97% | 100mg |
$475 | 2024-08-03 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-220765-500 mg |
2-Thio-6-azauridine, |
27089-56-1 | ≥98% | 500MG |
¥2,632.00 | 2023-07-11 | |
| Alichem | A159002726-100mg |
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-2-beta-D-ribofuranosyl-3-thioxo- |
27089-56-1 | 97% | 100mg |
$207.05 | 2023-09-02 | |
| A2B Chem LLC | AD54788-250mg |
2-Thio-6-azauridine |
27089-56-1 | >98% | 250mg |
$523.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-220765-500mg |
2-Thio-6-azauridine, |
27089-56-1 | ≥98% | 500mg |
¥2632.00 | 2023-09-05 | |
| A2B Chem LLC | AD54788-100mg |
2-Thio-6-azauridine |
27089-56-1 | >98% | 100mg |
$323.00 | 2024-04-20 | |
| Aaron | AR007MLS-1g |
1,2,4-Triazin-5(2H)-one,3,4-dihydro-2-b-D-ribofuranosyl-3-thioxo- |
27089-56-1 | 97% | 1g |
$580.00 | 2025-02-10 |
6-Aza-2-thiouridine 関連文献
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
27089-56-1 (6-Aza-2-thiouridine) 関連製品
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
推奨される供給者
atkchemica
(CAS:27089-56-1)6-Aza-2-thiouridine

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ